molecular formula C8H9ClN2O3 B11050725 N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No. B11050725
M. Wt: 216.62 g/mol
InChI Key: GJKHOEQFGJSVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride is an organic compound that features a furan ring, a carbamoyl group, and an ethanimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of furan-2-ylmethylamine with ethanimidoyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanimidoyl chloride. The general reaction scheme is as follows:

    Step 1: Furan-2-ylmethylamine is reacted with phosgene to form furan-2-ylmethyl isocyanate.

    Step 2: The furan-2-ylmethyl isocyanate is then reacted with ethanimidoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ethanimidoyl chloride moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ethanimidoyl chloride moiety under mild conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Substituted ethanimidoyl derivatives.

Scientific Research Applications

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The furan ring and carbamoyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl bromide
  • N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl fluoride
  • N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl iodide

Uniqueness

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the chloride variant may exhibit different reactivity patterns and biological effects, making it a valuable compound for further study.

properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(furan-2-ylmethyl)carbamate

InChI

InChI=1S/C8H9ClN2O3/c1-6(9)11-14-8(12)10-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12)

InChI Key

GJKHOEQFGJSVCL-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NCC1=CC=CO1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.